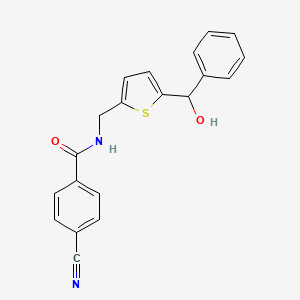

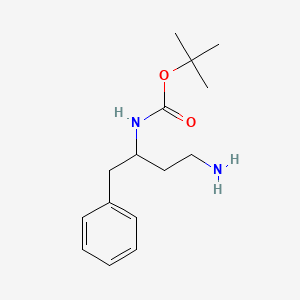

1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)pent-4-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

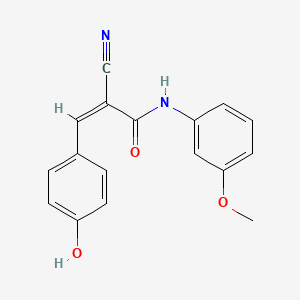

“1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)pent-4-en-1-one” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage .科学的研究の応用

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Researchers have employed sulfonamide derivatives, akin to the structure of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)pent-4-en-1-one, to develop a highly sensitive ELISA for analyzing milk samples. This innovation leverages antibodies raised against specific haptens to achieve selectivity against common aminobenzenesulfonylamino moieties, demonstrating direct and accurate measurements without prior sample cleanup methods (Adrián et al., 2009).

Chemical Synthesis and Molecular Design

Studies have revealed the synthesis of related sulfonamides from serine and threonine, utilizing solid-phase synthesis and reaction with trimethylsilyl trifluoromethanesulfonate to unexpectedly yield pyrrolidin-3-ones. This highlights the versatility and potential of sulfonamide-based compounds in synthetic chemistry and molecular design (Králová et al., 2019).

Pharmaceutical Research

In pharmaceutical research, phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally similar to the subject compound, have been identified as selective, orally active RORγt inverse agonists. Such compounds are pivotal in the development of treatments for conditions involving IL-17 production, demonstrating biologic-like efficacy in relevant animal models (Duan et al., 2019).

Organic Chemistry and Catalysis

The direct synthesis of 2-formylpyrrolidines and pyrrolidinones from 4-pentenylsulfonamides through aerobic copper-catalyzed aminooxygenation represents another application. This method underscores the compound's role in facilitating novel organic synthesis pathways, offering a chemoselective approach to producing valuable heterocyclic compounds (Wdowik & Chemler, 2017).

Material Science and Polymer Synthesis

Exploring the compound's utility further, research into vinyl polymers bearing the pyrrole ring has led to the synthesis of pyrroles with a 3-substituent bearing a vinyl group, starting with 1-(phenylsulfonyl)pyrrole. Such endeavors highlight the compound's potential in creating new materials, where its derivatives serve as monomers for homopolymerization or copolymerization, producing soluble polymers in common solvents (Kamogawa et al., 1991).

将来の方向性

特性

IUPAC Name |

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-3-9-15(17)16-11-10-14(12-16)20(18,19)13-7-5-4-6-8-13/h2,4-8,14H,1,3,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJUKNYQULEBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2812249.png)

![4-benzyl-2-[2-(sec-butylamino)-2-oxoethyl]-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2812252.png)